

Thermochemical Data for 2-Phenylethyl Phenyl Ether: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Phenylethyl phenyl ether

CAS No.: 40515-89-7

Cat. No.: B1220976

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Introduction

In the landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of molecules is paramount. Among these, thermochemical data serve as a cornerstone for predicting molecular stability, reactivity, and behavior in various physiological and manufacturing environments. This technical guide provides an in-depth exploration of the thermochemical profile of **2-phenylethyl phenyl ether** (PEPE), a molecule of interest due to its structural motifs present in various bioactive compounds and its relevance as a model compound in lignin chemistry.

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of key thermochemical parameters, the methodologies for their determination, and their implications. By synthesizing experimental protocols with computational insights, this guide aims to provide a robust framework for understanding and utilizing the thermochemical data of **2-phenylethyl phenyl ether** and structurally related molecules.

Molecular Identity and Structure

2-Phenylethyl phenyl ether (CAS No: 40515-89-7) is an aromatic ether with the molecular formula $C_{14}H_{14}O$ and a molecular weight of 198.26 g/mol [1]. Its structure, featuring a phenoxy group linked to a phenylethyl moiety, imparts a unique combination of flexibility and aromatic stability. This structural arrangement is crucial in determining its intermolecular interactions and, consequently, its thermochemical properties.

Standard Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is a fundamental thermodynamic property that quantifies the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing the energetic stability of a molecule. A more negative value indicates greater thermodynamic stability.

Experimental Determination: Combustion Calorimetry

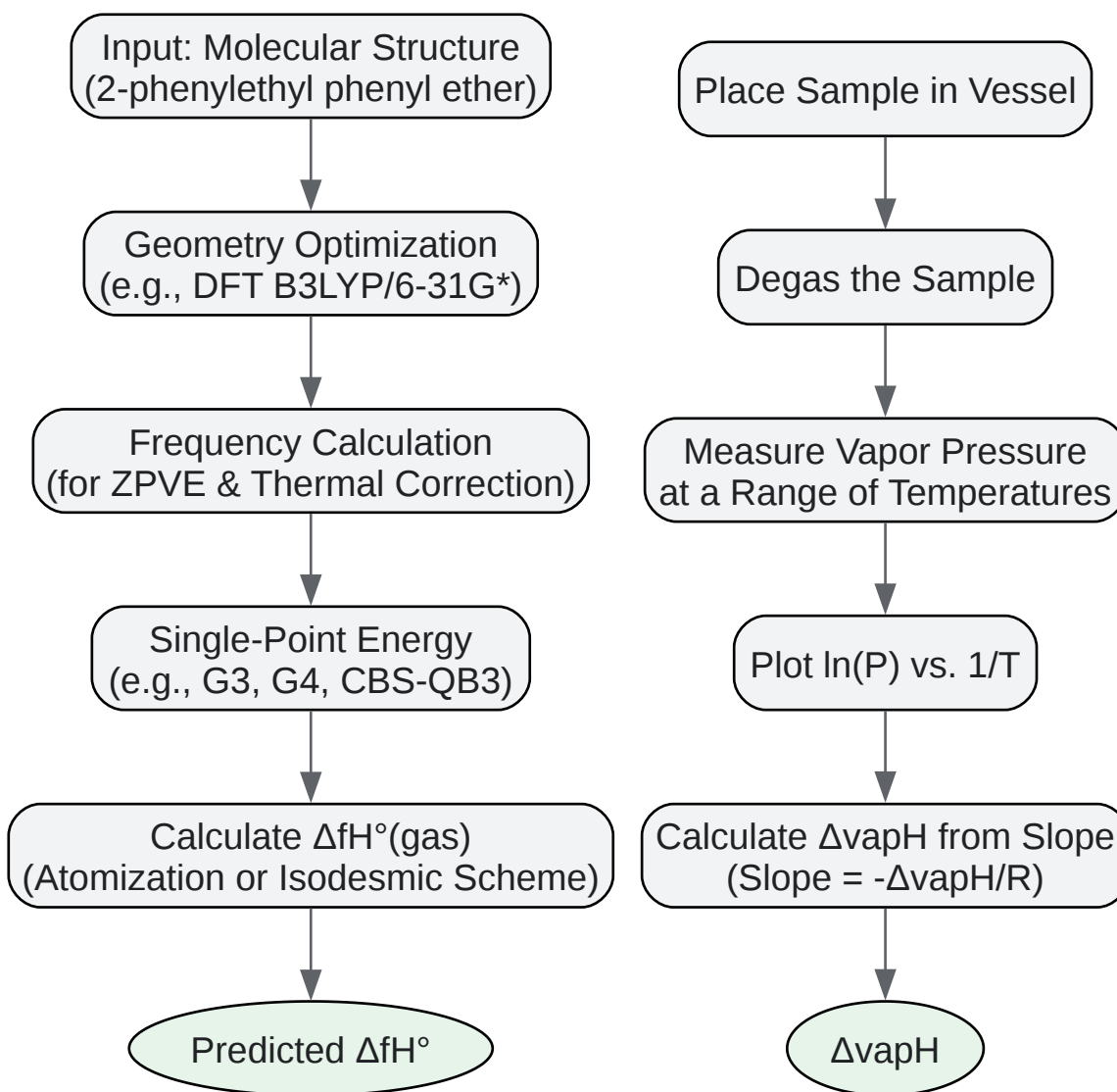
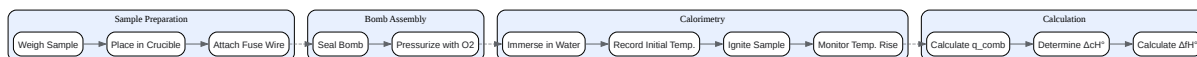
The gold standard for experimentally determining the standard enthalpy of formation of organic compounds is oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume container.

Protocol for Oxygen Bomb Calorimetry:

- **Sample Preparation:** A precisely weighed sample of **2-phenylethyl phenyl ether** (typically 0.5-1.0 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen (typically to 20-30 atm) to ensure complete combustion.
- **Calorimeter Assembly:** The sealed bomb is placed in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

- **Calculation:** The heat capacity of the calorimeter system (C_{cal}) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample (q_{comb}) is calculated using the formula: $q_{comb} = C_{cal} \times \Delta T$ where ΔT is the corrected temperature rise.
- **Enthalpy of Combustion:** The molar enthalpy of combustion ($\Delta_c H^\circ$) is then calculated from q_{comb} and the number of moles of the sample.
- **Enthalpy of Formation:** Finally, the standard enthalpy of formation ($\Delta_f H^\circ$) is determined using Hess's Law, by applying the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Diagram of Combustion Calorimetry Workflow:



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Caption: Workflow for the indirect determination of the enthalpy of vaporization from vapor pressure measurements.

Thermochemical Data for 2-Phenylethyl Phenyl Ether and Analogues

Compound	Method	$\Delta_{\text{vap}}H$ (kJ/mol)	Temperature (K)	Source
2-Phenylethyl Phenyl Ether	Joback Method (Calculated)	53.72	595.50 (Boiling Point)	Cheméo
Diphenyl Ether	Experimental	53.0	492	NIST WebBook
Benzyl Phenyl Ether	Experimental	64.2	323	NIST WebBook

Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is an essential parameter for heat transfer calculations in chemical processes and for understanding the temperature dependence of other thermodynamic properties.

Experimental Determination: Differential Scanning Calorimetry (DSC)

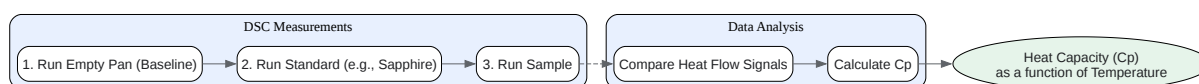
Differential scanning calorimetry is a widely used technique for measuring the heat capacity of liquids and solids.

Protocol for DSC Measurement of Heat Capacity:

- **Calibration:** The DSC instrument is calibrated for temperature and heat flow using standard materials.
- **Blank Run:** An empty sample pan is run through the desired temperature program to obtain a baseline.
- **Standard Run:** A standard material with a known heat capacity (e.g., sapphire) is run using the same temperature program.

- Sample Run: A known mass of **2-phenylethyl phenyl ether** is placed in a hermetically sealed pan and run through the identical temperature program.
- Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the blank, and the standard at a given temperature.

Diagram of DSC Workflow for Heat Capacity:



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Sources

- 1. Diphenyl ether [webbook.nist.gov]
- To cite this document: BenchChem. [Thermochemical Data for 2-Phenylethyl Phenyl Ether: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220976/docs#thermochemical-data-for-2-phenylethyl-phenyl-ether-a-comprehensive-technical-guide>]

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